molecular formula C30H48O4 B1193941 Gratiogenin CAS No. 7067-16-5

Gratiogenin

Cat. No.: B1193941
CAS No.: 7067-16-5
M. Wt: 472.7 g/mol
InChI Key: DJFUSGZOFOKWFY-HVNJZMCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gratiogenin is a triterpenoid saponin.

Scientific Research Applications

Anticancer Properties

Gratiogenin exhibits significant anticancer activity, particularly against renal cancer cell lines. A study demonstrated that extracts of Gratiola officinalis led to increased apoptosis in Caki-1 and Sn12c cell lines, indicating its potential as an antitumor agent.

Case Study: Apoptotic Activity

  • Cell Lines : Caki-1 and Sn12c
  • Concentration of Extract : 0.9 mg/ml
  • Findings :
    • Increased apoptotic cells by 17.6% in Sn12c.
    • Proliferation index dropped to 0.36.
Concentration (mg/ml)Apoptotic Cells (%)Proliferation Index
0.03511.20.97
0.1822.91.19
0.9500.36

This data suggests that this compound may be effective in inducing cell death in cancerous cells, making it a candidate for further investigation in cancer therapies .

Dermatological Applications

This compound has been studied for its ability to enhance skin permeability, which is crucial for the effective delivery of therapeutic agents through the skin barrier.

Clinical Implications

  • Enhanced delivery of topical medications could improve treatment outcomes for conditions like psoriasis and eczema, where T-cell activity plays a significant role .

Neurological Applications

Research indicates that compounds related to this compound may offer therapeutic benefits for neurological disorders.

Potential Benefits

  • Diosgenin, a steroidal sapogenin related to this compound, has shown promise in treating conditions such as Parkinson's disease and Alzheimer's disease.
  • Mechanisms include modulation of neuroinflammation and protection against neuronal injury.

Research Findings

  • Diosgenin has demonstrated neuroprotective effects in preclinical studies, suggesting that this compound may share similar properties due to structural similarities .

Properties

CAS No.

7067-16-5

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(3S,8S,9R,10R,13R,14S,17S)-3-hydroxy-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C30H48O4/c1-25(2)18-9-11-21-27(5)15-13-20(29(7)16-14-24(34-29)26(3,4)33)28(27,6)17-23(32)30(21,8)19(18)10-12-22(25)31/h9,19-22,24,31,33H,10-17H2,1-8H3/t19-,20+,21+,22+,24+,27+,28-,29+,30+/m1/s1

InChI Key

DJFUSGZOFOKWFY-HVNJZMCDSA-N

SMILES

CC1(C(CCC2C1=CCC3C2(C(=O)CC4(C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C)O)C

Isomeric SMILES

C[C@]1(CC[C@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O)C)C)C

Canonical SMILES

CC1(C(CCC2C1=CCC3C2(C(=O)CC4(C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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